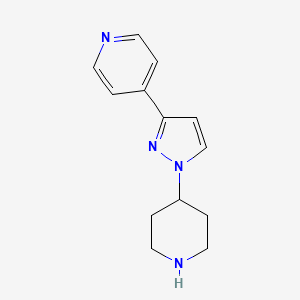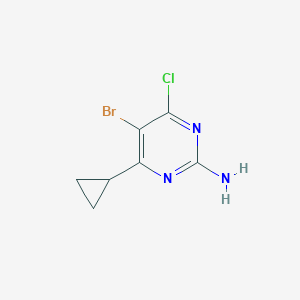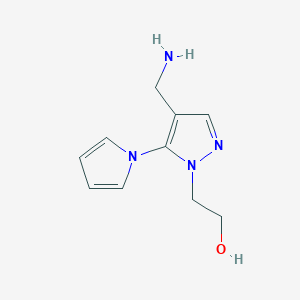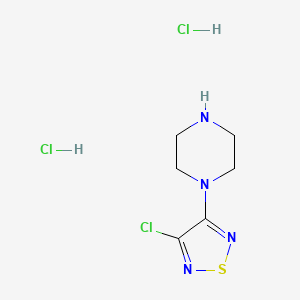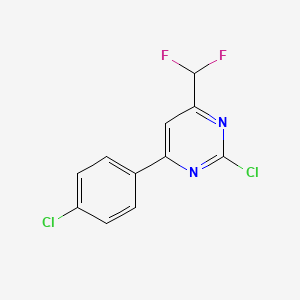
2-Chloro-4-(4-chlorophenyl)-6-(difluoromethyl)pyrimidine
Übersicht
Beschreibung
2-Chloro-4-(4-chlorophenyl)-6-(difluoromethyl)pyrimidine, also known as CCDP, is a synthetic organic compound that has been studied extensively for its potential applications in scientific research. CCDP is an aromatic heterocyclic compound, composed of a pyrimidine ring and two chloro- and difluoromethyl groups. It is a colorless, odorless and water-soluble solid that can be synthesized in the laboratory.
Wissenschaftliche Forschungsanwendungen
Pyrimidine Derivatives in Anti-inflammatory Research
Pyrimidine derivatives have been extensively studied for their anti-inflammatory properties. These compounds show significant potential due to their inhibitory effects on various inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, and nuclear factor κB. The structure-activity relationships (SARs) of pyrimidines highlight the critical role of specific substitutions in enhancing anti-inflammatory activity, providing valuable insights for designing novel analogs with reduced toxicity and improved efficacy Rashid et al., 2021.
Pyrimidines in Anticancer Research
The anticancer potential of pyrimidine derivatives has been a focal point of research, with numerous studies and patents highlighting their effectiveness against various cancer types. These compounds exert their effects through diverse mechanisms, suggesting their ability to interact with multiple targets. This versatility makes pyrimidines promising scaffolds for future anticancer drug development Kaur et al., 2014.
Pyrimidine Derivatives in Neurological Disorder Research
Research on pyrimidine derivatives as potential anti-Alzheimer's agents underscores their importance in addressing neurological disorders. The structural flexibility of pyrimidines allows for the synthesis of compounds that can mitigate or potentially reverse the effects of Alzheimer's, demonstrating the broad applicability of pyrimidine scaffolds in medicinal chemistry Das et al., 2021.
Pyrimidines in Optoelectronic Material Development
Pyrimidine and its derivatives play a critical role in the development of optoelectronic materials. Their incorporation into π-extended conjugated systems has been shown to significantly enhance the luminescent and electroluminescent properties of materials. This application demonstrates the versatility of pyrimidine compounds beyond pharmaceuticals, opening avenues in material science for creating advanced electronic and photonic devices Lipunova et al., 2018.
Eigenschaften
IUPAC Name |
2-chloro-4-(4-chlorophenyl)-6-(difluoromethyl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6Cl2F2N2/c12-7-3-1-6(2-4-7)8-5-9(10(14)15)17-11(13)16-8/h1-5,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLGUBXWETDOOSP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=NC(=N2)Cl)C(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6Cl2F2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-(4-chlorophenyl)-6-(difluoromethyl)pyrimidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



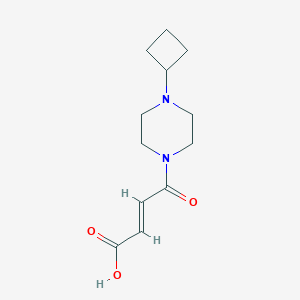
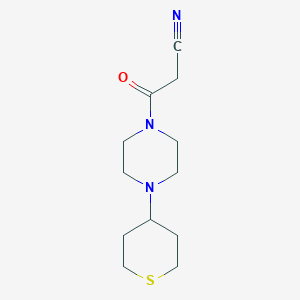
![4-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)-4-oxobutanoic acid](/img/structure/B1492010.png)
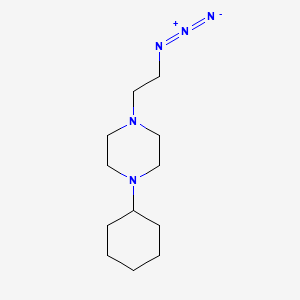
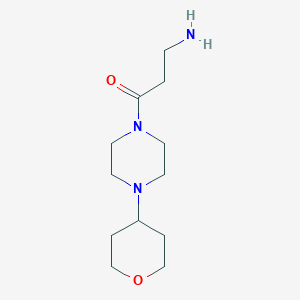
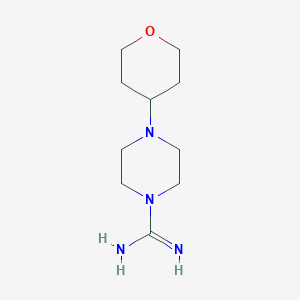
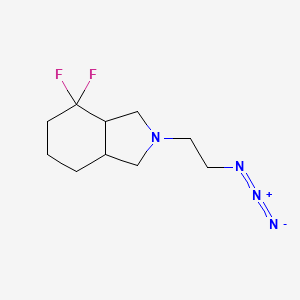
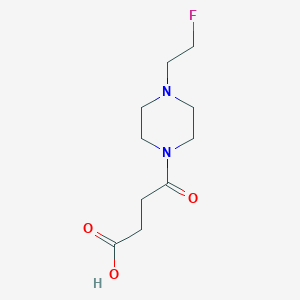
![2-(6-Ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)aniline](/img/structure/B1492023.png)
![5-ethyl-4,6-dioxohexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboximidamide](/img/structure/B1492024.png)
